(2R)-N-Boc-azetidine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
tert-butyl (2R)-2-formylazetidine-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3/t7-/m1/s1 |
InChI Key |
UEGGEIJWHPDPLL-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C=O |
Origin of Product |
United States |
Synthesis of 2r N Boc Azetidine 2 Carbaldehyde
The synthesis of (2R)-N-Boc-azetidine-2-carbaldehyde typically starts from the corresponding chiral carboxylic acid, (2R)-N-Boc-azetidine-2-carboxylic acid. This precursor can be obtained through various synthetic routes, often involving the cyclization of a chiral amino acid derivative.
One common approach involves the reduction of the carboxylic acid to the corresponding primary alcohol, followed by oxidation to the aldehyde.
Step 1: Reduction of the Carboxylic Acid
(2R)-N-Boc-azetidine-2-carboxylic acid can be reduced to (2R)-N-Boc-azetidin-2-yl)methanol using a suitable reducing agent.
Step 2: Oxidation of the Alcohol
The resulting alcohol, (2R)-N-Boc-azetidin-2-yl)methanol, is then oxidized to the desired aldehyde, this compound. This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Physicochemical Properties
The physicochemical properties of (2R)-N-Boc-azetidine-2-carbaldehyde are crucial for its handling, storage, and application in synthesis.
| Property | Value |
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 199.22 g/mol |
| Appearance | Not specified, likely a solid or oil |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
Spectroscopic data is essential for the characterization and confirmation of the structure of (2R)-N-Boc-azetidine-2-carbaldehyde.
| Spectroscopy | Key Features |
| ¹H NMR | Resonances corresponding to the Boc group protons, azetidine (B1206935) ring protons, and the aldehyde proton. The chemical shift and coupling constants of the azetidine ring protons provide information about their stereochemical relationship. |
| ¹³C NMR | Signals for the carbonyl carbon of the aldehyde, the carbons of the Boc group, and the carbons of the azetidine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, which confirms its molecular weight. |
Spectroscopic and Stereochemical Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. researchgate.net By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.
¹H and ¹³C NMR Spectroscopy: One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the (2R)-N-Boc-azetidine-2-carbaldehyde molecule. unl.edu In ¹H NMR, the chemical shifts of the protons on the azetidine (B1206935) ring and the Boc protecting group are characteristic. For instance, the protons of the Boc group typically appear as a singlet around 1.37 ppm in CDCl₃. rsc.org The azetidine ring protons exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. rsc.org
In ¹³C NMR spectroscopy, the carbonyl carbon of the Boc group resonates at a distinct chemical shift, as do the carbons of the azetidine ring. chemicalbook.com The chemical shifts of the azetidine ring carbons are influenced by the ring strain and the substituent at the C2 position. For example, in related N-Boc-azetidine derivatives, the azetidine ring carbons appear at specific ppm values that help confirm the ring's presence and substitution pattern. beilstein-journals.org The presence of rotamers due to the restricted rotation around the N-C(O) bond of the Boc group can sometimes lead to the observation of two sets of signals in both ¹H and ¹³C NMR spectra. beilstein-journals.org
Two-Dimensional (2D) NMR Techniques: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.
COSY: This experiment reveals proton-proton couplings, helping to trace the connectivity of protons within the azetidine ring.
HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. core.ac.uk This is particularly useful for confirming the connection between the azetidine ring, the aldehyde group, and the Boc protecting group. For instance, correlations between the aldehyde proton and the C2 carbon of the azetidine ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the through-space proximity of protons, which is crucial for determining the relative stereochemistry of the molecule. ipb.pt For cyclic structures like the azetidine ring, NOE correlations can help to establish the spatial orientation of substituents.
| Technique | Information Obtained | Typical Chemical Shifts (ppm) for related structures |
| ¹H NMR | Chemical environment of protons, multiplicity, and coupling constants. | Boc group: ~1.37 (s, 9H); Azetidine ring protons: variable (m) |
| ¹³C NMR | Chemical environment of carbon atoms. | Boc C=O: ~156; Boc C(CH₃)₃: ~79; Azetidine carbons: variable |
| COSY | ¹H-¹H coupling correlations. | Cross-peaks between adjacent protons on the azetidine ring. |
| HSQC | Direct ¹H-¹³C correlations. | Correlation of each proton signal with its directly attached carbon. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Correlations between Boc protons and Boc carbonyl carbon; aldehyde proton and C2. |
| NOESY | Through-space ¹H-¹H proximity. | Correlations indicating the spatial arrangement of ring substituents. |
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method used for this purpose. heraldopenaccess.usmdpi.com
The determination of the enantiomeric excess of this compound is critical to ensure its stereochemical purity. This is typically achieved by developing an HPLC method that can effectively separate the (2R) and (2S) enantiomers. The choice of the chiral stationary phase is crucial and often involves screening various CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives. heraldopenaccess.us
The separation is monitored using a suitable detector, most commonly a UV detector. heraldopenaccess.us The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. mdpi.com In some cases, derivatization of the aldehyde with a chiral agent can be employed to form diastereomers, which can then be separated on a standard achiral column. tcichemicals.com
| Parameter | Description |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Chiral Stationary Phase (e.g., cellulose or amylose derivatives) |
| Mobile Phase | A mixture of organic solvents (e.g., hexane/isopropanol) |
| Detector | UV Detector |
| Output | Chromatogram showing separated peaks for (2R) and (2S) enantiomers |
| Calculation | Enantiomeric Excess (ee) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100% |
X-Ray Crystallography for Absolute and Relative Stereochemistry Assignment
Single-crystal X-ray diffraction is considered the gold standard for the unambiguous determination of the absolute and relative stereochemistry of a chiral molecule. researchgate.netnih.gov This technique requires a single crystal of the compound of sufficient quality. The diffraction pattern of X-rays passing through the crystal provides a detailed three-dimensional map of the electron density, from which the precise arrangement of atoms in the molecule can be determined. researchgate.net
For this compound, obtaining a suitable crystal might be challenging due to its nature. If direct crystallization is difficult, a common strategy is to derivatize the molecule to introduce a group that facilitates crystallization or contains a heavy atom. researchgate.net The presence of a heavy atom enhances the anomalous dispersion effect, which is used to determine the absolute configuration by the Bijvoet method. researchgate.net
The Flack parameter is a critical value calculated from the diffraction data that indicates the correctness of the assigned absolute stereochemistry. nih.gov A value close to zero for the correct enantiomer confirms the assignment. researchgate.net X-ray crystallography not only confirms the (R) configuration at the C2 stereocenter but also provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state. usm.edu
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. youtube.com
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. cam.ac.uk The resulting VCD spectrum is a fingerprint of the molecule's absolute configuration and conformation in solution. researchgate.net To assign the absolute configuration, the experimental VCD spectrum is compared with the theoretical spectrum calculated using quantum mechanical methods, such as Density Functional Theory (DFT). mdpi.com A good agreement between the experimental and calculated spectra for a particular enantiomer allows for a confident assignment of the absolute configuration. cam.ac.uk VCD can be a powerful alternative to X-ray crystallography, especially when obtaining single crystals is not feasible. youtube.comsoton.ac.uk
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov The ECD spectrum is sensitive to the electronic transitions within the molecule and is characteristic of the molecule's stereochemistry. Similar to VCD, the experimental ECD spectrum is compared with the DFT-calculated spectrum to determine the absolute configuration. beilstein-journals.org The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the chiral molecule. nih.gov For this compound, the carbonyl group of the aldehyde and the carbamate (B1207046) are the main chromophores that would contribute to the ECD spectrum.
| Technique | Principle | Application for this compound |
| VCD | Differential absorption of circularly polarized infrared light. | Determination of absolute configuration and conformation in solution by comparing experimental and calculated spectra. nih.gov |
| ECD | Differential absorption of circularly polarized UV-Vis light. | Determination of absolute configuration by analyzing Cotton effects arising from electronic transitions of chromophores. nih.gov |
Computational and Theoretical Studies on Azetidine 2 Carbaldehyde Chemistry
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving azetidine (B1206935) derivatives. By calculating the energies of reactants, products, and transition states, DFT can map out the potential energy surface of a reaction, providing a quantitative understanding of its feasibility and kinetics. researchgate.netwhiterose.ac.uk
For reactions involving (2R)-N-Boc-azetidine-2-carbaldehyde, such as nucleophilic additions to the carbonyl group, DFT calculations can identify the most plausible reaction pathway. For instance, in the context of an aldol (B89426) reaction catalyzed by a related compound, azetidine-2-carboxylic acid, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze the energies of various transition states. researchgate.net These calculations revealed that the transition states leading to the major product are significantly lower in energy, explaining the observed stereoselectivity. researchgate.net
A hypothetical nucleophilic addition of a methyl Grignard reagent to this compound can be modeled to determine the activation energies for the formation of the two possible diastereomeric alcohol products. The calculations would typically involve locating the transition state structures for both pathways and computing the corresponding Gibbs free energy of activation (ΔG‡).
Table 1: Hypothetical DFT-Calculated Energies for Nucleophilic Addition to this compound
| Species | Method | Basis Set | Solvent Model | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Reactants | B3LYP | 6-311+G(d,p) | PCM (THF) | 0.00 |
| Transition State (Re-face attack) | B3LYP | 6-311+G(d,p) | PCM (THF) | 12.5 |
| Transition State (Si-face attack) | B3LYP | 6-311+G(d,p) | PCM (THF) | 14.2 |
| Product (2R,1'R) | B3LYP | 6-311+G(d,p) | PCM (THF) | -25.8 |
| Product (2R,1'S) | B3LYP | 6-311+G(d,p) | PCM (THF) | -24.1 |
Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar reactions.
The results from such calculations can rationalize experimentally observed product ratios and guide the selection of reaction conditions to favor a desired stereoisomer. Furthermore, DFT studies can be extended to investigate the role of catalysts, solvent effects, and the influence of the N-Boc protecting group on the reaction mechanism. bcrec.idmedjchem.com
Conformational Analysis and Energy Minimization of Azetidine Scaffolds
The conformational flexibility of the azetidine ring and the orientation of its substituents play a crucial role in determining the molecule's reactivity and its interactions with other molecules, such as enzymes or chiral catalysts. The azetidine ring is not planar and exists in a puckered conformation. rsc.org For N-substituted azetidines, the ring can undergo inversion, leading to different puckered states.
In the case of this compound, the key conformational variables include the puckering of the azetidine ring and the rotation around the C2-CHO bond and the N-Boc bond. Computational methods, particularly energy minimization using molecular mechanics or DFT, can identify the most stable conformers and the energy barriers between them.
Studies on related azetidine-2-carboxylic acid derivatives have shown that the azetidine ring can adopt either a puckered structure and that the relative stability of these conformers is influenced by the substituents and the solvent. nih.gov For the N-Boc protected derivative, the bulky tert-butoxycarbonyl group will have a significant impact on the conformational preferences.
Table 2: Calculated Conformational Data for a Model N-Boc-azetidine System
| Conformer | Ring Puckering Dihedral Angle (N1-C2-C3-C4, degrees) | C2-CHO Dihedral Angle (N1-C2-C-O, degrees) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 25.3 | 175.2 | 0.0 |
| B | -24.9 | 178.9 | 1.8 |
| C | 25.1 | -15.4 | 3.5 |
Note: This table presents plausible data for a model system to illustrate the concepts of conformational analysis. Actual values would require specific calculations for the target molecule.
The most stable conformer will likely position the bulky Boc group and the aldehyde group in a way that minimizes steric hindrance. Understanding the dominant conformation is essential for predicting the facial selectivity of nucleophilic attacks on the aldehyde.
Prediction of Stereoselectivity in Synthetic Transformations
A primary goal of computational chemistry in the context of chiral molecules is the prediction of stereoselectivity in asymmetric reactions. For nucleophilic additions to the aldehyde group of this compound, the formation of a new stereocenter leads to two possible diastereomeric products. The inherent chirality of the azetidine ring directs the incoming nucleophile to one face of the carbonyl group over the other.
The Felkin-Anh model is a widely used qualitative tool for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes. wikipedia.orglibretexts.org This model considers the steric hindrance of the substituents on the alpha-carbon to the carbonyl group. According to this model, the largest group orients itself perpendicular to the carbonyl bond, and the nucleophile attacks along the least hindered trajectory, known as the Bürgi-Dunitz angle. libretexts.orgyoutube.com
DFT calculations can provide a more quantitative prediction by modeling the transition states for the attack of the nucleophile from both the Re and Si faces of the aldehyde. The difference in the calculated activation energies (ΔΔG‡) for the two pathways can be used to predict the diastereomeric ratio of the products. researchgate.net
Computational studies have successfully predicted the stereoselectivity for various reactions, including those involving azetidine-based catalysts. researchgate.netthescience.dev For instance, in the synthesis of azetidines through photocatalysis, computational models were able to predict which reactant pairs would be successful based on their excited-state energy levels. mit.edu
Table 3: Predicted vs. Experimental Stereoselectivity for a Model Reaction
| Nucleophile | Predicted Diastereomeric Ratio (via DFT) | Experimental Diastereomeric Ratio |
|---|---|---|
| MeMgBr | 92:8 | 90:10 |
| PhLi | 85:15 | 88:12 |
| NaBH4 | 70:30 | 75:25 |
Note: This table contains representative data to illustrate the predictive power of computational models.
These predictive capabilities are invaluable for designing stereoselective syntheses and minimizing the need for extensive experimental screening. nd.edunih.gov
Molecular Dynamics Simulations (if applicable to relevant studies)
For this compound, MD simulations could be employed to study its conformational dynamics in different solvents. This would reveal the accessibility of the aldehyde group for reaction and the preferred orientations of the substituents in a solution environment. nih.gov The simulations can also provide information on the stability of complexes formed between the azetidine derivative and a catalyst or another reactant. mdpi.com
Although specific MD simulation studies on this compound are not prevalent in the literature, the methodology is widely applied to understand the behavior of organic molecules and biomolecules. nih.gov For example, MD simulations can be used to study the stability of ligand-protein complexes, which is relevant if the azetidine derivative is being designed as an enzyme inhibitor. mdpi.com The root mean square deviation (RMSD) of the atomic positions over time is often used to assess the stability of the simulated system.
Q & A
Q. What are the standard synthetic routes for (2R)-N-Boc-azetidine-2-carbaldehyde, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of azetidine derivatives under anhydrous conditions. For example, Grignard reactions (e.g., PhMgBr in THF at −78°C) or organolithium reagents (e.g., t-BuLi) are used to introduce substituents while preserving stereochemistry. Low temperatures (−78°C) are critical to minimize racemization and ensure retention of the (2R) configuration . Boc deprotection is achieved under acidic conditions (e.g., HCl in dioxane), but stability studies suggest avoiding prolonged exposure to moisture or strong acids to prevent aldehyde oxidation .
Q. What analytical methods are recommended to confirm the purity and stereochemical integrity of this compound?
High-resolution NMR (¹H, ¹³C) is essential for verifying stereochemistry, particularly the coupling constants of azetidine ring protons. Chiral HPLC or polarimetry can confirm enantiomeric excess (>97% purity is achievable via column chromatography with silica gel or reverse-phase systems). Mass spectrometry (ESI-TOF) validates molecular weight, while FT-IR confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
Q. How should this compound be stored to maintain stability?
Store under inert gas (argon or nitrogen) at −20°C in anhydrous solvents (e.g., THF or DCM). The Boc group is stable under basic conditions but susceptible to hydrolysis in acidic or humid environments. Aldehyde oxidation can be mitigated by adding stabilizers like BHT (butylated hydroxytoluene) .
Advanced Research Questions
Q. How can asymmetric synthesis be optimized to enhance the enantiomeric excess (ee) of this compound?
Chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric methods (e.g., Jacobsen epoxidation catalysts) can improve stereocontrol. For instance, kinetic resolution using lipases or transition-metal catalysts (e.g., Pd/C with chiral ligands) has been reported for related azetidine derivatives. Monitoring reaction progress via in-situ Raman spectroscopy helps adjust parameters (temperature, solvent polarity) to favor the (2R)-enantiomer .
Q. What strategies are effective for incorporating this compound into peptide or macrocycle synthesis without racemization?
Use fragment condensation with pre-activated esters (e.g., pentafluorophenyl esters) under mild coupling conditions (e.g., HATU/DIPEA in DMF). Protecting the aldehyde as a stable acetal during peptide elongation prevents undesired side reactions. Post-synthesis deprotection with aqueous HCl (pH ~2) regenerates the aldehyde while retaining stereochemistry .
Q. How does the (2R) configuration impact the compound’s reactivity in nucleophilic addition reactions compared to its (2S) counterpart?
Computational studies (DFT) suggest that the (2R) configuration induces steric hindrance on one face of the azetidine ring, directing nucleophiles (e.g., Grignard reagents) to attack the less hindered side. This stereoelectronic effect is critical in diastereoselective syntheses of β-amino alcohols or heterocycles. Experimental validation via NOESY NMR can map spatial interactions influencing reactivity .
Q. How should researchers address contradictions in reported yields or stereochemical outcomes for this compound?
Systematic reproducibility studies are recommended, including strict control of anhydrous conditions, reagent purity, and reaction scale. For example, trace moisture in THF can reduce Grignard reagent efficacy, leading to lower yields. Comparing data across multiple batches using DOE (Design of Experiments) principles helps isolate critical variables. Cross-referencing with databases like PubChem or EPA DSSTox ensures alignment with established protocols .
Q. What role does this compound play in the synthesis of bioactive molecules, such as enzyme inhibitors?
The aldehyde group serves as a key electrophile in forming Schiff bases with amine-containing pharmacophores. For example, it has been used to develop aggrecanase inhibitors by conjugating with hydroxamate moieties, achieving nanomolar potency. The rigid azetidine scaffold enhances binding affinity to enzyme active sites, as demonstrated in X-ray crystallography studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
